1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate
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Overview
Description
AMC-01 induces the inactivation of eIF2-alpha by phosphorylation of serine residue 51 in a dose- and time-dependent manner.
Scientific Research Applications
Synthesis and Pharmacological Activities
- Synthesis and Cardiotropic Activity: Studies have investigated the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, related to the compound , highlighting their potential cardiotropic activities. The most active compound demonstrated significant antiarrhythmic activity in specific models (Mokrov et al., 2019).
Structural and Chemical Analysis
- Crystal Structure Studies: Research into the structural properties of similar compounds, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, has been conducted. These studies utilized crystallography and computational methods to explore the reactive sites and intermolecular interactions of these molecules (Kumara et al., 2017).
Biological and Pharmacological Research
- Pharmacological Properties: The pharmacological properties of similar compounds have been characterized, including their affinity and selectivity for certain receptors, which is crucial for understanding their potential therapeutic applications. For example, the inverse agonistic properties of cyclohexanecarboxylic acid derivatives with 5-HT1A receptors have been studied (Corradetti et al., 2005).
Molecular Characterization and Applications
- Regulation of Protein Synthesis: A particular study identified a compound structurally similar to 1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate, which was found to inactivate eukaryotic translation initiation factor 2-alpha, a key player in cell stress responses. This demonstrates potential applications in researching cellular stress mechanisms and protein synthesis regulation (Hong et al., 2016).
properties
CAS RN |
1047978-71-1 |
---|---|
Product Name |
1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate |
Molecular Formula |
C27H27BrN2O6 |
Molecular Weight |
555.4 g/mol |
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid |
InChI |
InChI=1S/C25H25BrN2O2.C2H2O4/c1-30-24-12-11-23(26)17-22(24)18-27-13-15-28(16-14-27)25(29)21-9-7-20(8-10-21)19-5-3-2-4-6-19;3-1(4)2(5)6/h2-12,17H,13-16,18H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
KNKKSMJPOJCUBB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AMC-01; AMC 01; AMC01; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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